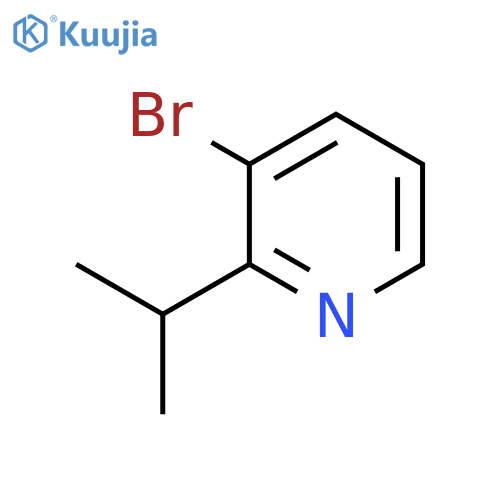

Cas no 1417518-37-6 (3-Bromo-2-isopropylpyridine)

3-Bromo-2-isopropylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-2-isopropylpyridine

- 3-bromo-2-propan-2-ylpyridine

- GS2338

- MFCD23143906

- AKOS023668778

- BS-15535

- SCHEMBL2627815

- 1417518-37-6

- CS-0113162

- E77076

- DB-410787

- 3-Bromo-2-isopropylpyridine

-

- MDL: MFCD23143906

- インチ: 1S/C8H10BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3

- InChIKey: NGGQBCREEXKCDT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN=C1C(C)C

計算された属性

- せいみつぶんしりょう: 198.99966g/mol

- どういたいしつりょう: 198.99966g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 12.9

3-Bromo-2-isopropylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48835-5g |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 5g |

¥10396.0 | 2022-10-09 | |

| Chemenu | CM503568-250mg |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 250mg |

$246 | 2022-06-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751278-100mg |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 100mg |

¥1040.0 | 2024-04-18 | |

| Chemenu | CM503568-50mg |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 50mg |

$114 | 2022-06-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KH137-200mg |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 200mg |

1405.0CNY | 2021-07-17 | |

| Ambeed | A589441-1g |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 1g |

$593.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KH137-1g |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 1g |

3123.0CNY | 2021-07-17 | |

| Aaron | AR01K1FU-50mg |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 50mg |

$101.00 | 2023-12-16 | |

| eNovation Chemicals LLC | D582045-1g |

3-Bromo-2-(iso-propyl)pyridine |

1417518-37-6 | 95% | 1g |

$595 | 2025-02-20 | |

| Aaron | AR01K1FU-100mg |

3-Bromo-2-isopropylpyridine |

1417518-37-6 | 97% | 100mg |

$150.00 | 2023-12-16 |

3-Bromo-2-isopropylpyridine 関連文献

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

3-Bromo-2-isopropylpyridineに関する追加情報

3-Bromo-2-isopropylpyridine: A Comprehensive Overview

3-Bromo-2-isopropylpyridine, with the CAS number 1417518-37-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound belongs to the pyridine family, a class of six-membered aromatic rings containing one nitrogen atom. The presence of a bromine atom at the 3-position and an isopropyl group at the 2-position introduces unique electronic and steric properties, making it a valuable building block in various chemical reactions.

The synthesis of 3-Bromo-2-isopropylpyridine typically involves multi-step processes, often starting from pyridine derivatives. One common approach is the alkylation of pyridine with an appropriate bromoalkane, followed by dehydrohalogenation to form the desired product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and minimizing byproducts. These improvements have made 3-Bromo-2-isopropylpyridine more accessible for large-scale applications.

In terms of physical properties, 3-Bromo-2-isopropylpyridine exhibits a melting point of approximately 65°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and THF is relatively high, which facilitates its use in solution-phase reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, indicating its potential application in optoelectronic materials.

The electronic structure of 3-Bromo-2-isopropylpyridine has been extensively studied using computational chemistry methods. Density functional theory (DFT) calculations reveal that the bromine substituent at the 3-position significantly alters the electron distribution across the ring, enhancing the compound's reactivity towards electrophilic substitution reactions. This property has been exploited in the development of novel pyridine-based polymers for use in flexible electronics.

In recent years, 3-Bromo-2-isopropylpyridine has found applications in drug discovery programs targeting various therapeutic areas. For instance, derivatives of this compound have shown promising activity against cancer cell lines by modulating key signaling pathways such as MAPK and PI3K/AKT. Preclinical studies have demonstrated its ability to inhibit tumor growth without significant toxicity to normal cells, suggesting potential as a lead compound for anticancer drug development.

Beyond pharmaceuticals, 3-Bromo-2-isopropylpyridine has also been employed as a precursor in the synthesis of advanced materials. Its ability to coordinate with metal ions makes it a useful ligand in organometallic chemistry. Recent research highlights its role in constructing metal-organic frameworks (MOFs) with high surface area and porosity, which are ideal for gas storage and catalysis applications.

The environmental impact of 3-Bromo-2-isopropylpyridine has also been a topic of interest. Studies on its biodegradation kinetics reveal that it undergoes rapid microbial transformation under aerobic conditions, reducing its persistence in aquatic environments. This information is crucial for assessing its safety profile and ensuring sustainable practices during industrial production.

In conclusion, 3-Bromo-2-isopropylpyridine, with CAS number 1417518-37-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research and development.

1417518-37-6 (3-Bromo-2-isopropylpyridine) 関連製品

- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)

- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)

- 2138198-16-8((2-Methylpropyl)({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine)

- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)

- 2454396-63-3(Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro-)

- 1780872-44-7(2-{bicyclo3.1.0hexan-3-yl}acetic acid)

- 2171714-62-6(4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)